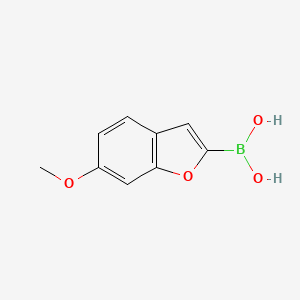

(6-Methoxybenzofuran-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methoxy-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLLPTYEVKJTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678924 | |

| Record name | (6-Methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952737-54-1 | |

| Record name | (6-Methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (6-Methoxybenzofuran-2-yl)boronic Acid: Strategies, Mechanisms, and Practical Applications

Abstract

(6-Methoxybenzofuran-2-yl)boronic acid is a pivotal building block in modern synthetic and medicinal chemistry. Its utility stems from the unique combination of the benzofuran scaffold, a privileged motif in numerous biologically active compounds, and the boronic acid functional group, which enables powerful carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[1] This guide provides an in-depth analysis of the principal synthetic routes to this valuable intermediate, designed for researchers, chemists, and drug development professionals. We will dissect three core strategies: the classical Lithiation-Borylation pathway, the robust Palladium-Catalyzed Borylation of a halo-precursor, and the elegant, atom-economical Direct C-H Borylation. Each route is examined from a mechanistic standpoint, complete with detailed, field-tested experimental protocols, comparative analysis, and workflow visualizations to empower scientists in making informed strategic decisions for their specific research and development needs.

Part 1: The Strategic Importance of this compound

The benzofuran core is a recurring structural unit in a vast array of natural products and pharmacologically active molecules, exhibiting diverse therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[2] This makes it a "privileged scaffold" in drug discovery. The strategic placement of a methoxy group at the 6-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity.

The true synthetic power of the target molecule, however, lies in the 2-boronic acid group. Boronic acids are exceptionally versatile reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction allows for the formation of a C(sp²)-C(sp²) bond by coupling the boronic acid with an organic halide or triflate.[4] This methodology is prized for its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents and byproducts, making it a cornerstone of modern molecular construction.[5]

Therefore, this compound serves as a pre-functionalized, ready-to-use building block for rapidly assembling complex molecules containing the 6-methoxybenzofuran motif.

Part 2: Retrosynthetic Analysis and Core Strategies

A successful synthesis of the target compound hinges on two key transformations: the construction of the 6-methoxybenzofuran core and the regioselective installation of the boronic acid group at the C2 position. The C2 position is the most electronically favorable site for functionalization in the benzofuran ring system.

Below is a high-level retrosynthetic analysis outlining the primary disconnections that lead to our three chosen synthetic strategies.

This analysis reveals three distinct forward-synthesis strategies:

-

Route 1: Lithiation-Borylation: Synthesis of the 6-methoxybenzofuran core followed by deprotonation at C2 with a strong organolithium base and subsequent quenching with a borate ester.

-

Route 2: Palladium-Catalyzed Borylation: Synthesis of 6-methoxybenzofuran, halogenation at the C2 position, and subsequent palladium-catalyzed coupling with a diboron reagent.

-

Route 3: Direct C-H Borylation: Synthesis of the 6-methoxybenzofuran core followed by a direct, iridium-catalyzed conversion of the C2-H bond to a C-B bond.

Part 3: Detailed Synthetic Routes and Methodologies

Route 1: Lithiation-Borylation of 6-Methoxybenzofuran

This classical approach is a robust and reliable method for introducing a boron moiety at the most acidic proton of an aromatic heterocycle. The C2 proton of benzofuran is significantly more acidic than other protons on the ring, allowing for highly selective deprotonation.

Causality and Mechanism: The reaction proceeds in two discrete steps. First, a potent organolithium base, typically n-butyllithium (n-BuLi), selectively abstracts the C2 proton at low temperatures (-78 °C) to prevent side reactions. This forms a highly reactive 2-lithiobenzofuran intermediate. Second, this nucleophilic intermediate is "trapped" by an electrophilic boron source, such as triisopropyl borate. The resulting boronate complex is then hydrolyzed under acidic conditions during workup to yield the final boronic acid.[1][6]

Experimental Protocol: Synthesis of this compound

-

Precursor Synthesis (6-Methoxybenzofuran): A plausible route starts from 4-methoxyphenol, which can be O-alkylated with chloroacetonitrile, followed by a base-mediated cyclization to form 6-methoxybenzofuran-2-carbonitrile, which is then hydrolyzed and decarboxylated.

-

Step 1: Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 6-methoxybenzofuran (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Step 2: Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

-

Step 3: Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise at -78 °C. The reaction is typically instantaneous.

-

Step 4: Quench and Workup: After stirring for an additional 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 2 M aqueous HCl until the aqueous layer is acidic (pH ~2-3).

-

Step 5: Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) or by column chromatography.[1]

| Advantages | Disadvantages |

| High regioselectivity at C2. | Requires cryogenic temperatures (-78 °C). |

| Well-established and reliable method. | Sensitive to moisture and air (requires inert atmosphere). |

| Readily available and inexpensive reagents. | Use of pyrophoric n-BuLi requires careful handling. |

| Good for moderate to large scale synthesis. | Limited functional group tolerance (e.g., esters, ketones). |

Route 2: Palladium-Catalyzed Borylation

This route, often referred to as Miyaura borylation, is a powerful alternative that avoids the use of cryogenic temperatures and highly reactive organolithium reagents. It relies on the synthesis of a 2-halo-6-methoxybenzofuran precursor, which is then coupled with a diboron reagent.

Causality and Mechanism: The reaction follows a standard palladium catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond (e.g., C-Br) of the precursor. This is followed by a transmetalation step where a boryl group from the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) is transferred to the palladium center. Finally, reductive elimination releases the desired boronate ester and regenerates the Pd(0) catalyst to continue the cycle.[7][8]

Experimental Protocol: Synthesis of this compound pinacol ester

-

Precursor Synthesis (2-Bromo-6-methoxybenzofuran): 6-Methoxybenzofuran can be selectively brominated at the C2 position using N-Bromosuccinimide (NBS) in a solvent like CCl₄ or DMF.[2][9]

-

Step 1: Setup: To a Schlenk flask, add 2-bromo-6-methoxybenzofuran (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 1.5 eq).

-

Step 2: Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%), to the flask.

-

Step 3: Reaction: Evacuate and backfill the flask with an inert gas (Argon) three times. Add a degassed solvent, such as 1,4-dioxane or toluene (~0.1 M). Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Step 4: Workup and Purification: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry over Na₂SO₄. After concentration, the crude pinacol ester can be purified by column chromatography.

-

Step 5: Hydrolysis (if free boronic acid is required): The purified pinacol ester can be hydrolyzed to the free boronic acid by stirring with an acid, such as HCl, in a solvent mixture like acetone/water.

| Advantages | Disadvantages |

| Milder reaction conditions (no cryogenics). | Requires a pre-functionalized (halogenated) starting material. |

| Excellent functional group tolerance. | Palladium catalysts can be expensive. |

| High yields and clean reactions are common. | Potential for catalyst poisoning with certain substrates. |

| Scalable and widely used in industry. | Requires removal of palladium from the final product. |

Route 3: Direct C-H Borylation

This modern approach represents the most atom- and step-economical strategy. It involves the direct conversion of a C-H bond to a C-B bond, catalyzed by an iridium complex, bypassing the need for pre-functionalization with halides or the use of stoichiometric organometallic reagents.

Causality and Mechanism: The regioselectivity of iridium-catalyzed borylation is primarily governed by sterics.[10] The catalyst, typically an Iridium(I) complex with a bipyridine or phenanthroline ligand, will functionalize the most sterically accessible C-H bond. In 6-methoxybenzofuran, the C2 position is electronically activated and sterically unhindered compared to the C5 and C7 positions, which are adjacent to the methoxy and fused ring, respectively. This leads to a strong preference for C2 borylation.[11] The mechanism involves the oxidative addition of the Ir(I) catalyst into the C-H bond, followed by reductive elimination of the borylated product.[11][12]

Experimental Protocol: Synthesis of this compound pinacol ester

-

Step 1: Setup: In a glovebox or under an inert atmosphere, combine [Ir(OMe)(COD)]₂ (1.5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) ligand (3.0 mol %), and bis(pinacolato)diboron (B₂pin₂, 1.1 eq) in a Schlenk tube.

-

Step 2: Reagent Addition: Add 6-methoxybenzofuran (1.0 eq) and a solvent such as cyclohexane or THF (~0.5 M).

-

Step 3: Reaction: Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

-

Step 4: Workup and Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The residue can be directly purified by column chromatography on silica gel to afford the desired pinacol ester.

-

Step 5: Hydrolysis: If needed, the pinacol ester can be hydrolyzed as described in Route 2.

| Advantages | Disadvantages |

| Most atom- and step-economical. | Iridium catalysts are very expensive. |

| Avoids pre-functionalization steps. | Regioselectivity can be an issue with complex substrates. |

| Excellent functional group tolerance. | Can be slower than other methods. |

| Ideal for late-stage functionalization in discovery chemistry. | Optimization of ligands and conditions may be required. |

Part 4: Comparative Analysis and Application

Choosing the optimal synthetic route depends on the specific project goals, including scale, cost, available equipment, and the chemical nature of other functional groups present in related molecules.

| Metric | Route 1: Lithiation-Borylation | Route 2: Pd-Catalyzed Borylation | Route 3: Direct C-H Borylation |

| Step Economy | Good | Moderate (requires halogenation) | Excellent |

| Atom Economy | Moderate | Moderate | Excellent |

| Reagent Cost | Low (Base, Borate) | High (Pd Catalyst, Ligand) | Very High (Ir Catalyst, Ligand) |

| Conditions | Harsh (Cryogenic, Pyrophoric) | Mild to Moderate (Heated) | Mild to Moderate (Heated) |

| Scalability | Good, but with safety considerations | Excellent | Moderate (cost-prohibitive for large scale) |

| Functional Group Tolerance | Poor | Excellent | Excellent |

| Ideal Application | Medium-to-large scale synthesis of a specific target. | Robust synthesis for discovery and process chemistry. | Rapid library synthesis, late-stage functionalization. |

Application in Suzuki-Miyaura Cross-Coupling

Once synthesized, this compound is a potent coupling partner. Below is a representative protocol and the catalytic cycle for its use.

General Protocol for Suzuki-Miyaura Coupling

-

Setup: In a flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).

-

Reaction: Add a degassed solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water). Heat the mixture under an inert atmosphere (e.g., 80-100 °C) until the reaction is complete.

-

Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.[4]

Conclusion

The synthesis of this compound is a critical enabling step for a wide range of applications in chemical and pharmaceutical research. This guide has detailed three primary, field-proven synthetic strategies. The choice between Lithiation-Borylation, Palladium-Catalyzed Borylation, and Direct C-H Borylation is a strategic one, dictated by factors of scale, cost, and available resources. While the direct C-H borylation represents the forefront of efficiency for discovery, the classical lithiation and palladium-catalyzed routes remain powerful and highly reliable workhorses in the synthetic chemist's toolkit. By understanding the underlying mechanisms and practical considerations of each method, researchers can confidently select and execute the optimal synthesis to accelerate their discovery programs.

References

- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 6-Methoxy-1-Benzofuran-2-ylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Its unique electronic and structural properties make it an attractive building block in medicinal chemistry. Within this class of compounds, 6-methoxy-1-benzofuran-2-ylboronic acid has emerged as a versatile and valuable reagent, particularly for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of 6-methoxy-1-benzofuran-2-ylboronic acid, offering field-proven insights for researchers and professionals in drug development.

Physicochemical Properties and Structural Elucidation

6-Methoxy-1-benzofuran-2-ylboronic acid is a solid at room temperature with the chemical formula C₉H₉BO₄ and a molecular weight of 191.98 g/mol .[1][2] Its structure consists of a benzofuran core with a methoxy group at the 6-position and a boronic acid functional group at the 2-position.

| Property | Value | Reference(s) |

| CAS Number | 952737-54-1 | [1][2] |

| Molecular Formula | C₉H₉BO₄ | [1][2] |

| Molecular Weight | 191.98 | [1] |

| Appearance | Solid | [2] |

| Purity | Typically >97% | [1] |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a broad singlet for the hydroxyl protons of the boronic acid group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms in the molecule, including the carbon attached to the boron atom and the carbons of the methoxy group and the benzofuran core.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.

Accurate characterization is paramount to ensure the quality and reactivity of the boronic acid in subsequent synthetic transformations.

Synthesis of 6-Methoxy-1-Benzofuran-2-ylboronic Acid: A Practical Approach

The synthesis of arylboronic acids is a well-established field, with several methodologies available. For 6-methoxy-1-benzofuran-2-ylboronic acid, the most logical and commonly employed strategy is the lithiation-borylation of the parent heterocycle, 6-methoxybenzofuran. This method involves the deprotonation of the most acidic proton on the benzofuran ring, followed by quenching with a boron electrophile.

Conceptual Workflow of Lithiation-Borylation

The synthesis proceeds via a two-step sequence. The first step is the regioselective deprotonation of 6-methoxybenzofuran at the C2 position using a strong organolithium base. The second step involves the trapping of the resulting aryllithium intermediate with a trialkyl borate ester, followed by acidic workup to yield the desired boronic acid.

References

physical and chemical properties of 6-methoxybenzofuran boronic acid

An In-Depth Technical Guide to 6-Methoxybenzofuran Boronic Acid

Abstract: This technical guide provides a comprehensive overview of 6-methoxybenzofuran-2-boronic acid, a key building block in modern organic synthesis and medicinal chemistry. The document details its core physicochemical properties, spectroscopic signature, chemical reactivity, and established protocols for its application, particularly in palladium-catalyzed cross-coupling reactions. Furthermore, it addresses critical aspects of handling, storage, and safety, while contextualizing the compound's significance within the landscape of drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Introduction: The Strategic Value of a Versatile Building Block

6-Methoxybenzofuran-2-boronic acid is a bifunctional organic compound featuring a medicinally significant benzofuran scaffold and a synthetically versatile boronic acid moiety. The benzofuran core is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals, valued for its wide range of biological activities.[1][2][3] The boronic acid group, meanwhile, is a cornerstone of modern synthetic chemistry, primarily enabling carbon-carbon bond formation through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[4][5]

The strategic importance of this molecule lies in its ability to serve as a modular fragment for introducing the 6-methoxybenzofuran unit into complex molecular architectures. This capability is highly sought after in drug discovery programs, where rapid diversification of lead compounds is essential.[6][7] Boronic acids are generally stable, have low toxicity, and their reactions are often high-yielding and tolerant of various functional groups, making them ideal reagents in the synthesis of active pharmaceutical ingredients (APIs).[4][5][8]

Core Physicochemical & Structural Properties

The identity and purity of 6-methoxybenzofuran-2-boronic acid are defined by its fundamental physical and chemical properties. These parameters are critical for reaction stoichiometry, quality control, and regulatory documentation.

Identity and Physical Data

A summary of the compound's key identifiers and physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 952737-54-1 | [9][10][11][12] |

| Molecular Formula | C₉H₉BO₄ | [9][10][11][13] |

| Molecular Weight | 191.98 g/mol | [10][11] |

| Monoisotopic Mass | 192.05939 Da | [13] |

| Appearance | White to off-white or light yellow solid/powder | [9] |

| Purity | Typically ≥95-97% | [9][10] |

| InChI | InChI=1S/C9H9BO4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 | [9][13] |

| InChIKey | MPLLPTYEVKJTJR-UHFFFAOYSA-N | [9][13] |

| SMILES | B(C1=CC2=C(O1)C=C(C=C2)OC)(O)O | [13] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the structural integrity of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals for each type of proton. Expected chemical shifts (in ppm) in a solvent like DMSO-d₆ would include a singlet for the methoxy (-OCH₃) protons, distinct signals in the aromatic region for the protons on the benzene and furan rings, and a characteristic broad singlet for the two hydroxyl protons of the boronic acid group, B(OH)₂.[14]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show unique resonances for each carbon atom in the molecule, including the methoxy carbon, the aromatic carbons, and the carbon atom directly attached to the boron. The C-B bond often results in a broader signal for the attached carbon.

-

¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): As a quadrupolar nucleus, ¹¹B provides a characteristic signal that confirms the presence and electronic environment of the boron atom. For a trigonal planar boronic acid, a single broad peak is typically observed.[14][15]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify key functional groups. Characteristic absorption bands include a broad O-H stretch for the boronic acid hydroxyl groups (around 3300-3500 cm⁻¹), C-O stretching for the ether and furan moieties (around 1000-1300 cm⁻¹), aromatic C=C stretching (around 1400-1600 cm⁻¹), and a B-O stretching vibration (around 1350 cm⁻¹).[16][17]

Chemical Reactivity and Synthetic Applications

The utility of 6-methoxybenzofuran-2-boronic acid is dominated by its participation in palladium-catalyzed cross-coupling reactions, a powerful tool for constructing complex organic molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of this reagent, enabling the formation of a new carbon-carbon bond between the benzofuran core and various organic scaffolds.[5][18][19] The reaction involves the coupling of an organoboron compound (6-methoxybenzofuran-2-boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.

The generally accepted catalytic cycle is a multi-step process that showcases the synergy between the reagents.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 6-methoxybenzofuran-2-boronic acid with an aryl bromide. Note: This is a representative protocol. Specific conditions may require optimization based on the substrate.

Objective: To synthesize 2-(Aryl)-6-methoxybenzofuran.

Materials:

-

6-Methoxybenzofuran-2-boronic acid (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] or other suitable ligand (0.04 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-methoxybenzofuran-2-boronic acid (1.0 eq), the chosen aryl bromide (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and the ligand, such as PPh₃ (4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial as the active Pd(0) catalyst can be sensitive to oxygen.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe. The total volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration).

-

Reaction: Attach a condenser, and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 2-(Aryl)-6-methoxybenzofuran.

Stability, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of the reagent and ensuring laboratory safety.

Chemical Stability

Boronic acids can undergo dehydration upon standing or heating to form cyclic anhydrides known as boroxines.[8][20] While this process is often reversible upon exposure to water during reaction work-up, it can affect the compound's weight and stoichiometry. The compound may also be susceptible to oxidative degradation under harsh conditions.[21]

Recommended Storage

To ensure long-term stability and prevent degradation, the following storage conditions are recommended:

-

Temperature: Store under refrigeration, with -20°C being optimal for long-term storage.[10]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

-

Container: Keep in a tightly sealed container.

Safety and Handling

Based on data for structurally similar boronic acids, 6-methoxybenzofuran-2-boronic acid should be handled with appropriate care.[22][23]

GHS Hazard Information (Typical for Aryl Boronic Acids):

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[23][24]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[22][23][24]

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[22][24]

-

Spills: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as chemical waste.[25]

Role in Drug Discovery and Development

The convergence of the benzofuran scaffold's biological relevance and the boronic acid's synthetic power makes 6-methoxybenzofuran-2-boronic acid a high-value intermediate in medicinal chemistry.

Caption: Logical workflow from building block to drug candidate.

Boron-containing compounds have overcome initial concerns about toxicity to become a validated class of therapeutics.[4][26] The FDA approval of drugs like Bortezomib (a proteasome inhibitor for multiple myeloma) and Vaborbactam (a β-lactamase inhibitor) has paved the way for broader exploration of boronic acids in drug design.[6][7][27] This reagent allows drug discovery teams to efficiently synthesize novel analogues of existing drugs or new chemical entities, leveraging the established synthetic reliability of boronic acid chemistry to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron Suzuki Coupling | Borates Today [borates.today]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 9. (6-methoxy-1-benzofuran-2-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 10. achemtek.com [achemtek.com]

- 11. calpaclab.com [calpaclab.com]

- 12. rndmate.com [rndmate.com]

- 13. PubChemLite - (6-methoxybenzofuran-2-yl)boronic acid (C9H9BO4) [pubchemlite.lcsb.uni.lu]

- 14. raineslab.com [raineslab.com]

- 15. rsc.org [rsc.org]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tcichemicals.com [tcichemicals.com]

- 20. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]

- 21. dspace.mit.edu [dspace.mit.edu]

- 22. tcichemicals.com [tcichemicals.com]

- 23. fishersci.co.uk [fishersci.co.uk]

- 24. file.chemscene.com [file.chemscene.com]

- 25. rbnainfo.com [rbnainfo.com]

- 26. researchgate.net [researchgate.net]

- 27. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]

An In-Depth Technical Guide to (6-Methoxybenzofuran-2-yl)boronic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (6-Methoxybenzofuran-2-yl)boronic acid, a key building block in modern synthetic chemistry. It is intended for researchers, scientists, and drug development professionals who utilize this reagent in their workflows. This document delves into the nuances of sourcing, quality control, handling, and application of this versatile compound, with a focus on empowering users to achieve reliable and reproducible results in their research endeavors.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a member of the arylboronic acid family, a class of compounds that has revolutionized carbon-carbon bond formation through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and natural products. The methoxy substituent on the benzofuran ring can modulate the electronic properties and metabolic stability of the final products, making this particular boronic acid a valuable tool in the synthesis of novel pharmaceutical candidates and other functional organic materials. Its primary application lies in the palladium-catalyzed cross-coupling with aryl, heteroaryl, or vinyl halides and triflates to construct complex molecular architectures.

Commercial Suppliers and Procurement Considerations

A reliable source of high-quality starting materials is paramount for the success of any synthetic campaign. Several reputable chemical suppliers offer this compound. When selecting a supplier, researchers should consider not only the list price but also the purity, consistency, and the quality of the accompanying documentation.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity Specification | Notes |

| A Chemtek | 952737-54-1 | C9H9BO4 | 191.98 | >97% | Certificate of Analysis (CoA) available upon request.[1] |

| CymitQuimica | 952737-54-1 | C9H9BO4 | 191.98 | >95% | Offers various quantities from 100mg to 1g.[2] |

| CookeChem | 952737-54-1 | C9H9BO4 | 191.98 | >97% | Notes its use in the preparation of quinazolin-4-amine derivatives for cancer treatment.[3] |

| Sunway Pharm Ltd | 952737-54-1 | C9H9BO4 | 191.98 | >97% | Provides aliases and indicates storage at room temperature, sealed and dry.[4] |

| CP Lab Safety | Not specified | C9H9BO4 | Not specified | 97% | Offers the compound in 1-gram quantities.[5] |

Expert Insight: While a higher stated purity is generally desirable, the consistency between lots and the detailed information provided in the Certificate of Analysis (CoA) are often more critical. A comprehensive CoA should include the method of analysis (e.g., NMR, HPLC) and the impurity profile. For drug development applications, sourcing from a supplier with a robust quality management system is essential.

Quality Control and Analytical Validation

Ensuring the identity and purity of this compound before use is a critical step to avoid failed reactions and misleading results. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and assessing the purity of the boronic acid.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals for this compound would include those for the aromatic protons on the benzofuran ring, the methoxy group protons, and the acidic protons of the boronic acid group. The integration of these signals can give a preliminary indication of purity.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. The chemical shift can help to distinguish between the desired boronic acid and its common impurity, the corresponding boroxine (a cyclic trimer anhydride).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of this compound and for quantifying impurities. A reversed-phase HPLC method with UV detection is commonly used.

Illustrative HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Expert Insight: The validation of analytical methods is crucial in a regulated environment.[6][7] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[8] For routine use, a well-characterized internal standard can improve the accuracy of quantification.

Safe Handling, Storage, and Stability

Arylboronic acids, including this compound, require careful handling and storage to maintain their integrity.

-

Handling: Always handle boronic acids in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -20°C to prolong shelf life.[1] It is important to protect the compound from moisture, as this can lead to the formation of the inactive boroxine.

-

Stability: While many arylboronic acids are relatively stable, some can be susceptible to degradation over time, especially when exposed to air, moisture, or light.[9][10] The methoxy group in the title compound may influence its stability profile. It is good practice to use freshly opened or properly stored material for sensitive reactions.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (Ar-B(OH)₂) is transferred to the palladium(II) center, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the palladium(0) catalyst.

References

- 1. achemtek.com [achemtek.com]

- 2. (6-methoxy-1-benzofuran-2-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. This compound , 97% , 952737-54-1 - CookeChem [cookechem.com]

- 4. (6-methoxy-1-benzofuran-2-yl)boronic Acid - CAS:952737-54-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. asean.org [asean.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

Benzofurans as Potential Anticancer Agents: A Technical Guide for Drug Development Professionals

Executive Summary: The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a particularly strong emphasis on anticancer properties.[1][2] This guide provides an in-depth technical overview of the role of benzofurans as potential anticancer agents, designed for researchers, scientists, and drug development professionals. We will explore the multifaceted mechanisms of action, delve into structure-activity relationships, provide detailed experimental protocols for evaluation, and discuss future perspectives in the field. The aim is to equip research and development teams with the necessary knowledge to design and evaluate novel, highly potent, and selective benzofuran-based anticancer therapies.[2][3]

The Benzofuran Scaffold: A Foundation for Anticancer Drug Design

The benzofuran moiety is a core component of many biologically active natural and synthetic compounds.[4] Its rigid, planar structure and the presence of an oxygen heteroatom provide unique physicochemical properties that allow for diverse chemical modifications. These modifications are crucial for tuning the compound's selectivity and potency against various cancer cell lines.[3][5] Earlier structure-activity relationship (SAR) studies identified that substitutions at the C-2 position, often with ester or other heterocyclic rings, were critical for cytotoxic activity.[3][5]

Key Anticancer Mechanisms of Benzofuran Derivatives

Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways involved in cancer cell proliferation, survival, and metastasis.[6]

Inhibition of Tubulin Polymerization

A significant number of benzofuran derivatives function as antimitotic agents by disrupting microtubule dynamics. They often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase, disruption of the mitotic spindle, and subsequent induction of apoptosis.[7][8] For instance, a benzofuran analogue of Combretastatin A-4 (CA-4) demonstrated potent tubulin polymerization inhibition.[3]

Why this is a valuable target: The cytoskeleton, particularly microtubules, is essential for cell division. Its disruption is a clinically validated strategy for cancer treatment, as exemplified by taxanes and vinca alkaloids. Benzofurans offer a novel chemical scaffold for developing next-generation microtubule-targeting agents.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Benzofuran derivatives have been designed to inhibit a range of kinases, including:

-

mTOR (mammalian Target of Rapamycin): Some benzofurans act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in many cancers and plays a key role in cell survival and proliferation.[9][10] Certain derivatives have been shown to block both mTORC1 and Akt signaling, potentially overcoming resistance mechanisms seen with other mTOR inhibitors.[10]

-

Glycogen Synthase Kinase 3β (GSK-3β): Overexpression of GSK-3β is linked to several cancers. Benzofuran-based compounds have been developed as inhibitors of this kinase.[11][12]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are a prime target for anticancer drugs. Oxindole-based benzofuran hybrids have shown promise as dual CDK2/GSK-3β inhibitors.[11][12]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): By inhibiting VEGFR-2, a key regulator of angiogenesis, certain benzofuran-chalcone derivatives can potentially restrict tumor growth by cutting off its blood supply.[13]

Induction of Apoptosis

Beyond cell cycle arrest, benzofurans actively promote programmed cell death, or apoptosis. This is often a downstream consequence of other mechanisms but can also be a primary mode of action. Mechanistic studies have revealed that benzofuran derivatives can:

-

Alter the Bax/Bcl-2 Ratio: They can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to increased mitochondrial outer membrane permeability.[7][14][15]

-

Activate Caspases: The release of cytochrome c from the mitochondria initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3.[7][16]

-

Induce PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Its cleavage by caspases is a hallmark of apoptosis.[15][17]

-

Upregulate p53 and p21: Some derivatives can increase the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, independent of estrogen receptor status.[14][15][17]

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of benzofuran derivatives are highly dependent on the nature and position of substituents on the core scaffold.[2][3]

-

Halogenation: The addition of halogen atoms like fluorine, chlorine, or bromine to the benzofuran ring has been shown to significantly enhance anticancer activity.[3][5] A fluorine atom at the para position of a 2-benzofuranyl group, for example, can increase potency due to favorable hydrophobic interactions.[5]

-

Hybrid Molecules: Creating hybrid structures by combining the benzofuran moiety with other pharmacologically active scaffolds like chalcones, triazoles, piperazines, and imidazoles has yielded highly potent cytotoxic agents.[3][5][16]

-

Substitutions at C-2 and C-5: Modifications at the C-2 position with groups like esters or other heterocyclic rings are crucial for cytotoxicity.[3][5] The 5-position has also been a key site for introducing C-linked substituents to enhance antiproliferative activity.[7]

| Compound Class | Substitution Pattern | Observed Effect on Anticancer Activity | Reference(s) |

| Halogenated Benzofurans | Addition of F, Cl, Br | Significant increase in anticancer potency. | [3][5] |

| Benzofuran Hybrids | Conjugation with chalcone, triazole, piperazine, imidazole | Emergence of potent cytotoxic agents. | [3][5][16] |

| C-2 Substituted Benzofurans | Ester or heterocyclic ring substitutions | Crucial for cytotoxic activity. | [3][5] |

| C-5 Substituted Benzofurans | Introduction of aryl, alkenyl, alkynyl groups | Excellent activity in nanomolar range against lung and renal cancer cell lines. | [7] |

Methodological Guide for Preclinical Evaluation

A robust and systematic approach is essential for evaluating the anticancer potential of novel benzofuran derivatives.

General Workflow for Anticancer Agent Screening

Here is a generalized workflow for the preclinical evaluation of a new benzofuran derivative.

Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the dose-dependent cytotoxic effects of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well.[13] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran test compound in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Cell Cycle Analysis via Flow Cytometry

Rationale: To determine if a compound's cytotoxic effect is due to cell cycle arrest at a specific phase (e.g., G2/M for tubulin inhibitors). Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is proportional to the amount of DNA in the cell.

Step-by-Step Methodology:

-

Treatment: Seed cells in a 6-well plate and treat with the benzofuran derivative at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15]

Visualizing the Apoptosis Pathway

The induction of apoptosis is a desired outcome for an anticancer agent. The following diagram illustrates the mitochondrial (intrinsic) pathway of apoptosis, which is frequently activated by benzofuran derivatives.

Caption: The intrinsic apoptosis pathway often targeted by benzofuran derivatives.

Challenges and Future Directions

While benzofuran derivatives show immense promise, several challenges remain. These include improving selectivity for cancer cells over normal cells to minimize side effects, overcoming drug resistance, and enhancing bioavailability.[2] Future research should focus on:

-

Rational Drug Design: Utilizing computational modeling and docking studies to design more potent and selective inhibitors.[18]

-

Combination Therapies: Investigating the synergistic effects of benzofuran derivatives with existing chemotherapeutic agents to enhance efficacy and combat resistance.[14][15]

-

Targeting Cancer Stem Cells: Developing benzofuran-based compounds that can eradicate cancer stem cells, which are often responsible for tumor recurrence.

-

Advanced Drug Delivery Systems: Employing nanotechnology to improve the delivery and targeting of benzofuran compounds to tumor sites.

Conclusion

The benzofuran scaffold is a versatile and valuable platform for the development of novel anticancer agents.[4] Its derivatives have demonstrated the ability to modulate a wide array of critical targets in oncology, including tubulin, protein kinases, and apoptotic pathways.[6][8][11] Through a continued, integrated approach of rational design, detailed mechanistic studies, and robust preclinical evaluation, the full therapeutic potential of benzofurans can be realized, paving the way for a new generation of effective cancer therapies.

References

- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]

- 15. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (6-Methoxybenzofuran-2-yl)boronic acid

Introduction: The Strategic Importance of Benzofuran Scaffolds and the Suzuki-Miyaura Coupling

The benzofuran moiety is a privileged heterocyclic scaffold deeply embedded in the landscape of medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of functionalized benzofurans is therefore a critical endeavor in the discovery of novel therapeutic agents and advanced materials. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This Nobel Prize-winning reaction offers a powerful means to couple organoboron compounds with organic halides or triflates, demonstrating remarkable functional group tolerance and generally high yields.[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of (6-Methoxybenzofuran-2-yl)boronic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its efficiency, and provide a detailed, field-proven protocol for its implementation.

Understanding the Reactant: this compound

This compound is a key building block for the synthesis of a variety of substituted benzofurans. Its chemical structure and properties are summarized below:

| Property | Value |

| CAS Number | 952737-54-1[5][6][7] |

| Molecular Formula | C₉H₉BO₄[5][6][8] |

| Molecular Weight | 191.98 g/mol [6] |

| Appearance | Typically a solid[5] |

| Purity | Available in various purities, typically ≥95%[5][6] |

A critical consideration when working with 2-heteroaryl boronic acids, including this compound, is their propensity to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[9][10] This decomposition pathway is often accelerated under basic conditions and at elevated temperatures, which are typical for Suzuki couplings. Therefore, the choice of reaction conditions must be carefully optimized to favor the desired cross-coupling over this competing degradation pathway.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[4][11]

-

Transmetalation: The organic group from the activated boronic acid (in the form of a borate complex) is transferred to the palladium center, displacing the halide.[4][11] The base plays a crucial role in this step by activating the boronic acid.[4][12]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[4][11]

Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glassware for workup and purification

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water). The total solvent volume should be sufficient to ensure good stirring.

-

Degassing: Seal the flask and degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the flask.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure coupled product.

-

Characterization: Characterize the purified product by standard analytical techniques (NMR, MS, etc.).

Key Parameters for Optimization

The success of a Suzuki coupling reaction, especially with a sensitive substrate like this compound, hinges on the careful selection and optimization of several parameters.

| Parameter | Recommended Starting Conditions & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ is a common and effective choice. For challenging couplings or less reactive aryl chlorides, consider more advanced catalysts like Pd(dppf)Cl₂ or palladium precatalysts with bulky phosphine ligands (e.g., XPhos, SPhos).[9][13] |

| Base | K₂CO₃ is a good starting point.[14] Other bases like Cs₂CO₃ , K₃PO₄ , or organic bases such as triethylamine (NEt₃) can be screened.[4] The choice of base can significantly impact the reaction rate and the extent of protodeboronation. |

| Solvent | A biphasic solvent system like Toluene/Water , Dioxane/Water , or THF/Water is commonly used.[4] The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step. |

| Temperature | Typically in the range of 80-100 °C .[1] Lower temperatures may be beneficial to minimize protodeboronation of the boronic acid, especially if a highly active catalyst system is employed.[9][10] |

| Equivalents of Boronic Acid | A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents ) is often used to drive the reaction to completion and compensate for any potential decomposition. |

Troubleshooting Common Issues

-

Low or No Conversion:

-

Inactive Catalyst: Ensure proper degassing to prevent catalyst oxidation. Use a fresh, high-quality catalyst.

-

Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

-

Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require a more active catalyst system.[4]

-

-

Significant Protodeboronation:

-

Reaction Temperature is Too High: Try lowering the reaction temperature.

-

Base is Too Strong: A milder base might be beneficial.

-

Prolonged Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.

-

Consider Protecting Groups: For particularly unstable boronic acids, using a more stable derivative like a pinacol boronate ester can be an effective strategy.[11]

-

-

Formation of Homocoupled Products:

-

Oxygen Contamination: Thorough degassing is crucial to prevent oxidative homocoupling of the boronic acid.[11]

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this compound to construct novel benzofuran derivatives with high efficiency. The protocol and optimization guidelines presented in this application note provide a solid foundation for achieving success in your synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. (6-methoxy-1-benzofuran-2-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 6. achemtek.com [achemtek.com]

- 7. This compound , 97% , 952737-54-1 - CookeChem [cookechem.com]

- 8. PubChemLite - this compound (C9H9BO4) [pubchemlite.lcsb.uni.lu]

- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 6-Methoxybenzofuran Boronic Acid: A Detailed Guide to Base and Solvent Selection

Introduction: The Strategic Importance of 2-Aryl-6-methoxybenzofurans

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds.[1] This is particularly true in the synthesis of 2-arylbenzofurans, a structural motif present in numerous biologically active compounds and natural products.[2][3] The 6-methoxybenzofuran scaffold, in particular, is a key component in various pharmaceutical candidates, making the efficient and predictable synthesis of its 2-aryl derivatives a critical task for researchers in drug discovery and development.

This application note provides a comprehensive guide to selecting the optimal base and solvent for the Suzuki-Miyaura coupling of 6-methoxybenzofuran-2-boronic acid with aryl halides. We will delve into the mechanistic rationale behind these choices, present detailed experimental protocols, and offer a systematic approach to reaction optimization, empowering researchers to achieve high yields and purity in their synthetic endeavors.

The Mechanistic Heart of the Matter: Why Base and Solvent Choice is Critical

The success of a Suzuki-Miyaura reaction hinges on a delicate interplay of reagents within a palladium-catalyzed cycle. The base and solvent are not mere spectators but active participants that dictate the efficiency of key mechanistic steps.

The Multifaceted Role of the Base

The primary role of the base is to activate the boronic acid.[4] In its neutral form, the organoboron species is not sufficiently nucleophilic to undergo transmetalation with the palladium(II) complex. The base reacts with the boronic acid to form a more electron-rich boronate "ate" complex. This increases the nucleophilicity of the organic group on the boron, facilitating its transfer to the palladium center—often the rate-determining step of the reaction.[5]

Commonly used bases in Suzuki couplings include:

-

Carbonates: (K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used due to their moderate basicity and good solubility in aqueous-organic solvent mixtures.

-

Phosphates: (K₃PO₄) is a stronger base than carbonates and can be particularly effective for less reactive substrates.

-

Hydroxides: (NaOH, KOH) are strong bases that can promote the reaction but may not be compatible with base-sensitive functional groups.

-

Fluorides: (KF, CsF) can also activate the boronic acid, sometimes offering advantages when other bases fail.

The choice of base must be carefully considered in the context of the substrates' functional group tolerance. For instance, ester-containing molecules may be sensitive to hydrolysis under strongly basic conditions.

The Solvent's Influence: More Than Just a Medium

The solvent system must be capable of dissolving, at least partially, both the organic and inorganic reaction components. Mixed solvent systems, particularly those containing water, are common in Suzuki reactions. Water can play a dual role: it helps to dissolve the inorganic base and can facilitate the formation of the active palladium-hydroxo species, which is believed to be a key intermediate in the catalytic cycle.[6]

Commonly employed solvents include:

-

Ethers: Dioxane, Tetrahydrofuran (THF)

-

Aromatic Hydrocarbons: Toluene

-

Alcohols: Ethanol, Methanol

-

Amides: N,N-Dimethylformamide (DMF)

-

Water: Often used in combination with an organic solvent.

The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle and can also affect the stability of the catalyst and the boronic acid itself. Electron-rich heteroaromatic boronic acids, like 6-methoxybenzofuran boronic acid, can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), a side reaction that can be influenced by the solvent and base combination.[7]

Visualizing the Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocols for the Suzuki Coupling of 6-Methoxybenzofuran-2-boronic Acid

Based on successful couplings of structurally similar benzofuran derivatives, the following protocols provide excellent starting points for the reaction of 6-methoxybenzofuran-2-boronic acid with aryl bromides.

Protocol 1: Pd(PPh₃)₄ with K₃PO₄ in Aqueous Dioxane

This protocol utilizes a common and effective palladium catalyst with a moderately strong base, which has shown success in the synthesis of functionalized benzofuran esters.[3]

Materials:

-

Aryl bromide (1.0 equiv)

-

6-Methoxybenzofuran-2-boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To an oven-dried reaction vessel, add the aryl bromide, 6-methoxybenzofuran-2-boronic acid, K₃PO₄, and Pd(PPh₃)₄.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water in a 6:1 ratio via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Stir the reaction mixture vigorously and heat to 90-100 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pd(II) Catalyst with K₂CO₃ in Aqueous Ethanol

This protocol employs a milder base and a "greener" solvent system, which has been shown to be highly effective for the synthesis of 2-arylbenzofurans.[2]

Materials:

-

Aryl bromide (1.0 equiv)

-

6-Methoxybenzofuran-2-boronic acid (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)

-

Triphenylphosphine (PPh₃) (4-6 mol%) or a suitable palladium complex catalyst

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Ethanol

-

Water (degassed)

Procedure:

-

In a reaction vessel, combine the aryl bromide, 6-methoxybenzofuran-2-boronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃.

-

Seal the vessel and purge with an inert gas.

-

Add degassed ethanol and water in a 1:1 ratio to achieve a substrate concentration of approximately 0.1 M.

-

Heat the mixture to 80 °C with vigorous stirring.

-

Monitor the reaction until the starting material is consumed (typically 4-6 hours).

-

After cooling, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo and purify the residue by column chromatography.

Systematic Optimization of Reaction Conditions

For novel or challenging substrates, a systematic optimization of the reaction conditions is recommended. A design of experiment (DoE) approach or a simple screening of key parameters can efficiently identify the optimal conditions.

Experimental Workflow for Optimization

Caption: Workflow for the systematic optimization of Suzuki-Miyaura reaction conditions.

Data Presentation: A Model Optimization Table

The following table illustrates how to effectively present data from a reaction optimization screen. This example is based on the coupling of a model aryl bromide with 6-methoxybenzofuran-2-boronic acid.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane/H₂O (6:1) | 100 | 8 | 85 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 6 | 91 |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 78 |

| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 93 |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 6 | 95 |

Yields are determined by ¹H NMR using an internal standard and represent an illustrative example.

Troubleshooting and Key Considerations

-

Protodeboronation: The presence of the electron-donating methoxy group may increase the susceptibility of the 6-methoxybenzofuran boronic acid to protodeboronation, especially under harsh basic conditions or prolonged heating. If significant amounts of 6-methoxybenzofuran are observed as a byproduct, consider using a milder base (e.g., K₂CO₃ or KF), a less protic solvent system, or a more active catalyst that allows for lower reaction temperatures and shorter reaction times.

-

Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can occur, particularly if a Pd(II) precatalyst is used and the reduction to Pd(0) is inefficient, or if oxygen is present in the reaction mixture.[8] Ensure thorough degassing of solvents and maintain an inert atmosphere. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.

-

Catalyst and Ligand Choice: For challenging couplings, particularly with sterically hindered aryl halides or less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ can be highly effective.[9]

Conclusion

The Suzuki-Miyaura cross-coupling of 6-methoxybenzofuran-2-boronic acid is a powerful method for the synthesis of valuable 2-aryl-6-methoxybenzofurans. The judicious selection of the base and solvent system is paramount for achieving high reaction efficiency. While a range of conditions can be effective, systems employing potassium carbonate or potassium phosphate as the base in aqueous mixtures of ethanol or dioxane provide robust and high-yielding starting points. For any given substrate pairing, a systematic optimization of these parameters will ensure the development of a reliable and scalable synthetic protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. reddit.com [reddit.com]

Application Note & Protocol: A Researcher's Guide to the Synthesis of 2-Arylbenzofurans via Palladium-Catalyzed Suzuki Cross-Coupling

Abstract